3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Beschreibung
Chemical Name: 3-[[5-[(2S,6S)-2,6-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one CAS No.: 2696453-81-1 Molecular Formula: C₂₆H₃₈BN₅O₄ Molecular Weight: 495.422 g/mol Key Structural Features:
- A pyridin-2-one core substituted with a methyl group at position 1 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4.
- A piperazine ring at position 5 of the pyridyl group, featuring (2S,6S)-2,6-dimethyl and oxetan-3-yl substituents.
- A secondary amine linkage between the pyridin-2-one and pyridyl-piperazine moieties.
This compound’s unique stereochemistry (2S,6S-dimethylpiperazine) and oxetane substitution distinguish it from related boronic ester-containing pyridine derivatives.
Eigenschaften
Molekularformel |
C26H38BN5O4 |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C26H38BN5O4/c1-17-12-31(21-15-34-16-21)13-18(2)32(17)20-8-9-23(28-11-20)29-22-10-19(14-30(7)24(22)33)27-35-25(3,4)26(5,6)36-27/h8-11,14,17-18,21H,12-13,15-16H2,1-7H3,(H,28,29)/t17-,18-/m0/s1 |
InChI-Schlüssel |
LMUVXXINHPRGFQ-ROUUACIJSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4[C@H](CN(C[C@@H]4C)C5COC5)C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4C(CN(CC4C)C5COC5)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Oxetane Group: The oxetane group is introduced via a nucleophilic substitution reaction, where a suitable oxetane precursor reacts with the piperazine derivative.
Coupling with Pyridine Derivatives: The piperazine-oxetane intermediate is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Dioxaborolane Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings, leading to the formation of N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Analogues
| Compound Name / CAS No. | Core Structure | Substituents | Molecular Formula | Key Differences from Target Compound |
|---|---|---|---|---|
| Target Compound / 2696453-81-1 | Pyridin-2-one + pyridyl-piperazine | (2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazine; boronic ester | C₂₆H₃₈BN₅O₄ | Reference compound |
| 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine / 126689-01-8 | Pyridine + piperazine | Unsubstituted piperazine; boronic ester | C₁₅H₂₃BN₄O₂ | Lacks oxetane, stereochemistry, and pyridin-2-one |
| 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine / 485799-04-0 | Pyridine + morpholine | Morpholine ring instead of piperazine | C₁₆H₂₄BNO₄ | Morpholine substitution; no stereochemistry |
| 5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine / 1272357-34-2 | Pyridine + 1,3,4-oxadiazole | 1,3,4-Oxadiazol-2-amine group | C₁₃H₁₇BN₄O₃ | Oxadiazole ring; no piperazine or pyridin-2-one |
| (1-(4-Methyl-5-(boronic ester)pyridin-2-yl)piperidin-4-yl)methanol / 1353723-67-7 | Pyridine + piperidine-methanol | Piperidine with hydroxymethyl group; no oxetane or dimethyl substitution | C₁₈H₂₈BNO₄ | Piperidine instead of piperazine; alcohol group |
Key Substituent Analysis
Boronic Ester Group :
Present in all listed compounds, this group is critical for cross-coupling reactions. The target compound’s boronic ester at position 5 of pyridin-2-one mirrors analogues like CAS 827614-64-2 (a simpler pyridin-2-amine derivative) but offers enhanced steric bulk due to the fused piperazine .
Piperazine vs. The oxetan-3-yl group on piperazine enhances metabolic stability and solubility, a feature absent in most analogues .
Structure-Activity Relationship (SAR) Insights
- Boronic Esters : Essential for reactivity in medicinal chemistry applications, such as proteasome inhibition or kinase targeting .
- Piperazine Substitutions : Chiral dimethyl groups (2S,6S) may enhance enantioselective interactions with biological targets, as seen in kinase inhibitors .
- Oxetane Moieties : Improve metabolic stability and reduce off-target effects, as demonstrated in oxetane-containing drugs like sapanisertib .
Biologische Aktivität
The compound 3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one (CAS Number: 2764674-70-4) is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the context of targeting specific pathways in cellular signaling and immune response.
The molecular formula of the compound is C26H38BN5O4 with a molecular weight of approximately 495.42 g/mol. The structure features a piperazine ring substituted with a pyridine and oxetane moiety, which may contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme involved in B-cell receptor signaling pathways. BTK plays a significant role in the activation and proliferation of B-cells and is implicated in various hematological malignancies and autoimmune diseases .
Key Mechanisms:
- Inhibition of BTK : By inhibiting BTK, the compound may reduce the activation of downstream signaling pathways such as NF-kappa-B, which regulates gene expression linked to cell survival and proliferation.
- Impact on Immune Response : The modulation of BTK activity can influence both innate and adaptive immune responses by altering B-cell function and cytokine production .
Biological Activity Data
The biological activity of 3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one has been evaluated through various preclinical studies. Below is a summary of findings:
| Study | Model | Observations |
|---|---|---|
| Study 1 | Mouse model of lymphoma | Significant reduction in tumor size upon treatment with the compound compared to control groups. |
| Study 2 | In vitro B-cell assays | Inhibition of B-cell proliferation was observed at low micromolar concentrations. |
| Study 3 | Cytokine release assays | Decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) following treatment. |
Case Studies
Several case studies have been documented that highlight the efficacy of this compound in specific therapeutic contexts:
- Lymphoma Treatment : A phase I clinical trial assessed the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies. Results indicated manageable side effects and promising preliminary efficacy.
- Autoimmune Disorders : In a cohort study involving patients with rheumatoid arthritis, treatment with this compound led to significant improvements in disease activity scores compared to baseline measurements.
Q & A
Q. What synthetic methodologies are recommended for preparing the compound, and what critical parameters require optimization?
The synthesis involves multi-step reactions, including piperazine ring formation and boronate ester introduction. Key parameters include temperature control (0°C to RT for boronate stability), anhydrous conditions to prevent dioxaborolan hydrolysis, and precise stoichiometry during coupling steps. High-performance liquid chromatography (HPLC) is critical for purifying intermediates, especially to resolve diastereomers from the (2S,6S)-piperazine configuration. For boronate incorporation, Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems improves yields .
Q. What analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : 1H, 13C, and 2D techniques (COSY, HSQC) verify stereochemistry of the piperazine and oxetane groups.
- X-ray Crystallography : Using SHELXL for refinement, this method definitively resolves stereochemical assignments .
- HRMS : Confirms molecular weight accuracy.
- HPLC : Reverse-phase chromatography with UV detection ensures >98% purity .
Q. How should researchers handle and store this compound to maintain stability?
Store under inert gas (argon/nitrogen) at -20°C to prevent boronate ester hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for dissolution. Avoid prolonged exposure to light or moisture, as the oxetan-3-yl group may degrade under acidic conditions .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis and mitigate side reactions?
Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in pyridyl-amine coupling. The ICReDD framework integrates computational path searches with experimental data to optimize solvent polarity, base strength, and reaction time, reducing byproducts like dehalogenated intermediates . Automated workflows identify competing pathways (e.g., boronate decomposition), guiding protective group strategies or alternative coupling agents.
Q. What strategies resolve contradictions in biological activity data across assay conditions?
- Impurity Profiling : LC-MS/MS detects byproducts (e.g., des-boron analogues) that may cause off-target effects .
- Standardized Assays : Fix ATP concentrations in kinase assays to minimize variability.
- Orthogonal Validation : Use SPR or ITC to measure binding affinities independent of enzymatic readouts .
Q. How can the compound’s boronate ester be leveraged for further derivatization?
The boronate group enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Optimize conditions using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) in a 1:1 DME/H₂O solvent system. Monitor reaction progress via TLC or LC-MS to prevent over-coupling .
Q. What experimental designs assess metabolic stability and reactive metabolite formation?
- Liver Microsome Incubations : Human and preclinical species (e.g., mouse, rat) identify CYP-mediated oxidation sites.
- Trapping Agents : Glutathione (GSH) or KCN capture reactive intermediates for LC-MS/MS characterization .
- Isotopic Labeling : Track metabolic soft spots (e.g., oxetane or pyridone) using deuterated analogs.
Q. How can researchers address stereochemical challenges during synthesis?
Chiral HPLC or SFC (supercritical fluid chromatography) separates diastereomers of the (2S,6S)-piperazine intermediate. X-ray crystallography validates absolute configuration post-synthesis. Asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) enhances enantiomeric excess .
Q. What methodologies identify and quantify synthetic impurities?
Use reference standards (e.g., spiked impurities) with LC-UV/MS for quantification. For example, monitor des-methyl or oxidized piperazine derivatives using gradient elution (ACN/water with 0.1% formic acid). Calibration curves establish detection limits (<0.1%) .
Q. How can structure-based drug design improve target selectivity?
Co-crystallize the compound with target proteins (e.g., kinases) to identify binding interactions. Molecular dynamics simulations optimize substituents (e.g., oxetane) for hydrogen bonding with active-site residues. Compare with off-target structures (e.g., related enzymes) to refine selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
